3-Amino-1-cyclopentylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-cyclopentylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)8-5-3-1-2-4-5/h5H,1-4,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMXMDRGBXRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301000 | |
| Record name | N-Cyclopentylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094481-45-4 | |
| Record name | N-Cyclopentylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094481-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-cyclopentylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Amino 1 Cyclopentylurea and Its Analogues
Retrosynthetic Analysis of the 3-Amino-1-cyclopentylurea Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound core, the primary disconnection is typically at the C-N bonds of the urea (B33335) moiety. This approach simplifies the target molecule into a cyclopentylamine (B150401) derivative and a source for the carbonyl group.
A key disconnection breaks the amide-like bond, suggesting a reaction between an amine and an isocyanate or a related carbonyl-containing compound. amazonaws.com This leads to two primary synthons: a 3-aminocyclopentylamine synthon and a carbonyl synthon. The cyclopentylamine synthon can be further simplified through disconnections of the amino groups, potentially leading back to cyclopentene (B43876) or other simple cyclic precursors. nih.govgoogle.com The carbonyl synthon can be derived from various reagents like phosgene (B1210022), triphosgene (B27547), or safer alternatives such as carbonyldiimidazole (CDI). nih.gov
Radical-based retrosynthetic approaches can also offer alternative disconnections, providing novel pathways to complex molecular architectures. nih.gov
Classical Synthetic Routes for Urea Derivatives
The formation of the urea functional group is a well-established transformation in organic chemistry, with several classical methods available. These can be broadly categorized into nucleophilic addition reactions and multicomponent reaction strategies.
The most traditional and widely used method for urea synthesis involves the nucleophilic addition of an amine to an isocyanate. nih.govresearchgate.net Isocyanates are typically generated in situ from the corresponding amine and a phosgene equivalent, such as triphosgene or diphosgene, to mitigate the hazards associated with the direct use of highly toxic phosgene gas. nih.gov A safer and more convenient alternative to phosgene is N,N'-carbonyldiimidazole (CDI), a crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea. nih.gov
Other methods avoid the use of phosgene and isocyanates altogether. For instance, the reaction of amines with carbon dioxide in the presence of catalysts has been explored as a greener alternative. nih.gov Phenyl carbamates can also serve as intermediates, reacting with amines in dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures to produce ureas in high yields. google.com The reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can also provide N-substituted ureas through a Hofmann rearrangement to an isocyanate intermediate. organic-chemistry.org
Electrochemical methods are also emerging, where urea is synthesized via a nucleophilic addition reaction during the electrochemical reduction of CO2 in the presence of an ammonia source. researchgate.net
A well-known example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. researchgate.netscielo.br While not directly producing simple ureas, this reaction showcases the power of MCRs in constructing complex heterocyclic systems containing a urea moiety.
Isocyanate-based MCRs are particularly relevant for the synthesis of substituted ureas. nih.gov For example, a three-component reaction involving alkynes, urea (or thiourea), and aldehydes can yield 2-amino-4H-1,3-oxazines or -thiazines. organic-chemistry.org The mechanism often involves the initial condensation of the aldehyde and urea to form an intermediate that then undergoes further reaction with the third component. organic-chemistry.org
Targeted Synthesis of this compound
The specific synthesis of this compound and its analogues requires careful consideration of starting materials and reaction conditions to achieve the desired stereochemistry and yield.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. For instance, in the synthesis of urea derivatives from phenyl carbamates, dimethyl sulfoxide (DMSO) has been found to be a particularly effective solvent, allowing the reaction to proceed under mild, neutral conditions at ambient temperature. google.com
In multicomponent reactions, the choice of catalyst and solvent system can significantly impact the reaction outcome. For the synthesis of 2-amino-4H-1,3-oxazines from alkynes, urea, and aldehydes, a mixture of trifluoroacetic acid (TFA) and acetic acid (AcOH) in acetonitrile (B52724) under reflux was found to provide the best yields. organic-chemistry.org
The table below summarizes some general optimization strategies for urea synthesis.
| Parameter | Common Variations | Rationale |
| Solvent | DMSO, Acetonitrile, THF, "on-water" | Influences solubility, reaction rate, and selectivity. google.comorganic-chemistry.orgsemanticscholar.org |
| Catalyst | Acids (e.g., TFA, AcOH), Bases (e.g., NaH), Metal catalysts (e.g., Pd, Cu) | Can activate substrates, facilitate bond formation, and influence stereoselectivity. organic-chemistry.orgsemanticscholar.orgorganic-chemistry.org |
| Temperature | Room temperature to reflux | Affects reaction rate and can influence the formation of side products. google.comorganic-chemistry.org |
| Reagents | Phosgene equivalents (e.g., triphosgene, CDI), CO2, Phenyl carbamates | Choice of carbonyl source impacts safety, efficiency, and functional group tolerance. nih.govgoogle.com |
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques in organic chemistry include:
Crystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.
Chromatography: This is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. Common types include:
Column Chromatography: The crude mixture is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina), and different components are eluted at different rates with a solvent or solvent mixture.
Thin-Layer Chromatography (TLC): A quick and simple method used to monitor the progress of a reaction and to determine the purity of a compound.
High-Performance Liquid Chromatography (HPLC): A more sophisticated and efficient form of column chromatography that uses high pressure to force the solvent through the column, resulting in better separation.
Once purified, the structure and purity of this compound and its analogues are confirmed using various spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of the protons and carbons. mdpi.com
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation. The characteristic C=O stretch of the urea group is a key diagnostic peak.
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
The table below outlines the typical characterization data for urea derivatives.
| Technique | Information Obtained |
| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Number of unique carbons and their chemical environment. mdpi.com |
| Mass Spec | Molecular weight and fragmentation pattern. mdpi.com |
| IR Spec | Presence of functional groups (e.g., C=O, N-H). |
| Melting Point | Purity of the crystalline solid. |
Advanced Synthetic Techniques in Urea Chemistry
The formation of the urea functional group is a cornerstone of many synthetic endeavors. Advanced techniques have been developed to improve the efficiency, safety, and environmental impact of urea synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. thieme-connect.comresearchgate.netijpsjournal.com The synthesis of N-monosubstituted ureas, including this compound, can be efficiently achieved through the reaction of an amine with a cyanate (B1221674) source under microwave irradiation. thieme-connect.comresearchgate.net
A general and rapid procedure involves the reaction of a primary amine, such as 3-aminocyclopentylamine, with potassium cyanate in an aqueous medium. thieme-connect.comresearchgate.net Microwave irradiation facilitates a significant reduction in reaction time, from hours or even days with conventional heating to mere minutes. thieme-connect.com This methodology is attractive due to its simplicity, high yields, and the use of water as a solvent, which aligns with the principles of green chemistry. thieme-connect.comresearchgate.net The reaction typically proceeds by dissolving the amine in water, adding potassium cyanate, and subjecting the mixture to microwave irradiation at a controlled temperature. thieme-connect.com The product often precipitates upon cooling and can be isolated by simple filtration. thieme-connect.com
The efficiency of microwave-assisted urea synthesis is highlighted in the following table, which compares general reaction conditions and outcomes with conventional methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes | Hours to Days |
| Temperature | Often higher temperatures can be reached quickly | Limited by solvent boiling point at atmospheric pressure |
| Yield | Generally high to excellent | Variable, often lower |
| Solvent | Often water or solvent-free | Frequently requires organic solvents |
| Purity | Often high, with fewer byproducts | May require extensive purification |
This table provides a generalized comparison based on literature for the synthesis of N-monosubstituted ureas.
One notable microwave-assisted protocol involves the transamidation of cyclopentyl-substituted ureas with an excess of an amine at elevated temperatures in a mixture of THF and DMSO. sci-hub.ru This method allows for the synthesis of diverse urea derivatives in good yields. sci-hub.ru
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org In the context of urea synthesis, this often involves replacing toxic reagents like phosgene and isocyanates with safer alternatives. rsc.orgnih.gov
Traditional methods for synthesizing ureas have often relied on hazardous materials. rsc.org Green approaches seek to circumvent these issues by employing less toxic starting materials and more environmentally friendly reaction conditions. rsc.orgresearchgate.net The use of carbon dioxide (CO2) as a C1 source for urea synthesis is a prominent example of a green approach, as it utilizes a renewable and non-toxic feedstock. rsc.org While direct synthesis of complex ureas from CO2 can be challenging, catalytic processes are continually being developed to improve efficiency. rsc.org
Another green strategy is the use of water as a solvent, as demonstrated in the microwave-assisted synthesis mentioned previously. rsc.org Water is non-toxic, non-flammable, and readily available, making it an ideal solvent for many chemical transformations. Catalyst-free synthesis of N-substituted ureas in water represents a simple, mild, and efficient method that avoids the need for organic co-solvents and complex purification procedures. rsc.org
Key features of green synthetic approaches to urea derivatives include:
Use of safer reagents: Replacing phosgene and isocyanates with alternatives like urea, carbamates, or CO2. rsc.orgthieme-connect.com
Employment of benign solvents: Utilizing water or solvent-free conditions. rsc.orgrsc.org
Energy efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption. ijcce.ac.ir
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
The development of solvent-free methods for the preparation of substituted ureas is a significant advancement in green chemistry, offering highly effective processes that are consistent with environmentally friendly principles. researchgate.net
Stereoselective Synthesis of Chiral Cyclopentyl-Urea Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is of paramount importance in medicinal chemistry. For this compound, the presence of stereocenters on the cyclopentyl ring necessitates stereocontrolled synthetic strategies.
The stereoselective synthesis of chiral cyclopentane (B165970) derivatives often serves as a crucial starting point. nih.govnih.gov Asymmetric synthesis of chiral cyclopentanes can be achieved through various catalytic methods, including double Michael addition reactions. nih.gov These methods allow for the construction of highly functionalized chiral cyclopentanes with excellent enantioselectivity. nih.gov
A key step in the synthesis of chiral this compound is the stereoselective introduction of the amino group. This can be accomplished through various methods, such as the reduction of a prostereogenic ketone or the opening of a chiral epoxide. The synthesis of chiral aminocyclopentene-based structures can also serve as a versatile platform for creating bicyclic ring systems. researchgate.net
For instance, a stereoselective route to 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been reported, which involves the regioselective opening of a chiral aziridine. nih.gov Although not directly producing this compound, this methodology provides a template for introducing functional groups with stereocontrol on a cyclopentane ring, which can be adapted for the synthesis of the target molecule.
The following table summarizes general strategies for achieving stereoselectivity in the synthesis of chiral cyclopentylamines, which are precursors to chiral cyclopentyl-ureas.
| Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials, such as terpenes, to introduce stereocenters. nih.gov | Readily available chiral precursors; stereochemistry is predetermined. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction, such as hydrogenation or amination. | High enantiomeric excesses can be achieved; requires development of specific catalysts. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Well-established methodology; requires additional steps for attachment and removal of the auxiliary. |
| Enzymatic Resolution | Separation of a racemic mixture of enantiomers using an enzyme that selectively reacts with one enantiomer. | High enantiomeric purity; limited to specific substrates. |
The synthesis of chiral cyclopropanes, which can be precursors to more complex cyclic systems, has also been achieved with high stereoselectivity using chiral-at-metal rhodium(III) complexes. organic-chemistry.org Such advanced catalytic systems offer a pathway to optically pure building blocks for more complex molecules.
Synthesis of Diverse this compound Analogues and Prodrugs
To explore the structure-activity relationship (SAR) and improve the pharmacokinetic properties of a lead compound, the synthesis of a diverse range of analogues and prodrugs is essential.
The synthesis of analogues of this compound can be achieved by modifying the cyclopentyl ring or by varying the substituents on the urea nitrogen atoms. For example, unsymmetrical urea derivatives can be synthesized through the coupling of amides and amines using a hypervalent iodine reagent, which avoids the need for metal catalysts and harsh reaction conditions. mdpi.com This method is particularly useful for the late-stage functionalization of complex molecules. mdpi.com
The synthesis of 1,3-disubstituted ureas containing polycyclic fragments has also been reported, providing a library of compounds with potential biological activity. nih.gov These methods can be adapted to create a variety of this compound analogues with different lipophilic and electronic properties.
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. tandfonline.com The prodrug approach is often used to overcome issues such as poor solubility, low bioavailability, or rapid metabolism. nih.gov For compounds containing an amino group like this compound, several prodrug strategies can be employed. nih.gov
One common approach is N-acylation to form amides or carbamates. nih.gov While generally more stable than esters, specific amide and carbamate (B1207046) prodrugs can be designed to be cleaved by enzymes in the body to release the parent amine. nih.gov Amino acids are frequently used as promoieties in prodrug design to enhance water solubility and target specific amino acid transporters in the body, thereby improving absorption and targeted delivery. nih.gov
The table below outlines some common strategies for creating prodrugs of amino-containing compounds.
| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Advantages |
| N-Acylation | Acyl groups, amino acids | Enzymatic hydrolysis (amidases, esterases) | Improved stability, targeted delivery (with amino acids) |
| N-Acyloxyalkylation | Acyloxymethyl, acyloxyethyl groups | Enzymatic hydrolysis (esterases) followed by spontaneous chemical cleavage | Tunable release rates |
| N-Mannich Bases | Formaldehyde and a secondary amine | Chemical or enzymatic hydrolysis | Improved solubility |
| N-Phosphoryloxymethylation | Phosphonooxymethyl group | Enzymatic dephosphorylation (phosphatases) followed by spontaneous chemical cleavage | Greatly enhanced water solubility |
The synthesis of these diverse analogues and prodrugs allows for a comprehensive evaluation of the therapeutic potential of the this compound scaffold.
Structure Activity Relationship Sar Investigations of 3 Amino 1 Cyclopentylurea and Its Derivatives
Principles of SAR Analysis in Rational Drug Design
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. nih.govjustia.com The primary goal of SAR is to identify the specific structural features, known as pharmacophores, that are essential for a molecule's desired biological effect. nih.gov This process allows chemists to systematically modify a lead compound to enhance its therapeutic properties, such as potency and selectivity, while minimizing adverse effects. medchemexpress.com
Rational drug design heavily relies on SAR studies to guide the optimization process. researchgate.net By making progressive alterations to a molecule—such as removing, adding, or replacing specific functional groups—researchers can determine the importance of different structural elements. nih.gov For instance, if a modification leads to a loss of activity, the original group is considered essential for binding to the biological target. nih.gov Conversely, if the change has no effect, the group may be considered part of a non-essential region. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent an advancement of SAR, employing mathematical and statistical methods to correlate chemical structures with biological activities in a quantitative manner. nih.govjustia.com These models use molecular descriptors—numerical values that characterize various aspects of a molecule's structure, such as its physicochemical properties—to predict the potency and efficacy of new, unsynthesized compounds. nih.govjustia.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success. nih.gov
Identification of Key Structural Determinants for Biological Activity
The cyclopentyl group is a non-polar, alicyclic moiety that significantly influences the compound's lipophilicity and spatial arrangement. In drug design, cycloalkyl groups like cyclopentyl are often used to explore hydrophobic pockets within a receptor's binding site. The size and conformation of this ring can be critical for achieving optimal van der Waals interactions with the target protein.
The substitution of a bulky aliphatic ring system on a urea (B33335) core can be a determining factor for biological activity. For example, in a series of adamantyl urea compounds studied for anti-tuberculosis activity, replacing the adamantyl group with a smaller cyclopentyl ring resulted in a considerable decrease in activity. This suggests that for that particular biological target, a larger, more sterically demanding hydrophobic group is preferred to maximize interactions within a specific binding pocket.
The rigidity of the cyclopentyl ring, compared to a more flexible linear alkyl chain, can also be advantageous. It restricts the number of possible conformations the molecule can adopt, which can lead to a more favorable entropic profile upon binding to a receptor. This pre-organization can result in higher binding affinity. Furthermore, modifications to the cyclopentyl ring itself, such as the introduction of substituents, can further modulate potency and selectivity by creating additional interaction points with the receptor.
The terminal amino group (-NH2) on the urea structure is a key functional group that can act as a hydrogen bond donor. In receptor-ligand interactions, primary amino groups are often involved in forming crucial hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on amino acid residues such as aspartate or glutamate (B1630785) within the receptor's active site.
The presence of an unsubstituted amino group provides two hydrogen bond donors. This bidentate capability can be critical for anchoring the ligand in the correct orientation for a productive biological response. The basicity of this amino group also means it can be protonated under physiological conditions, acquiring a positive charge. This charge can then facilitate strong ionic interactions (salt bridges) with negatively charged residues in the receptor, significantly enhancing binding affinity.
The specific placement of the amino group is also vital. In 3-Amino-1-cyclopentylurea, its position at the terminus of the urea linkage allows it to probe specific regions of a binding pocket. Altering this group, for instance by alkylation (e.g., forming a secondary or tertiary amine), would change its hydrogen bonding capacity and steric profile, which would in turn significantly impact receptor affinity and biological activity.
The urea moiety is a privileged scaffold in medicinal chemistry, primarily due to its exceptional ability to participate in hydrogen bonding. nih.gov The urea linkage contains two N-H groups (hydrogen bond donors) and a carbonyl C=O group (a hydrogen bond acceptor). This arrangement allows it to form multiple, stable hydrogen bonds with a biological target, acting as a molecular "glue" that stabilizes the drug-receptor complex. nih.gov
These interactions are highly directional and play a crucial role in molecular recognition and the subsequent biological response. nih.gov The N-H donors of the urea can interact with backbone carbonyls or acidic side chains of amino acids, while the urea's carbonyl oxygen can accept a hydrogen bond from donor groups like the N-H of a protein backbone or the hydroxyl group of serine or threonine.
Furthermore, the urea linkage influences the molecule's conformational preferences. Substituents on the nitrogen atoms can affect the planarity of the urea group and its rotational freedom. medchemexpress.com The ability of the urea moiety to engage in intramolecular hydrogen bonding can also be exploited to create a more rigid, pre-organized conformation that is better suited for receptor binding, effectively increasing permeability and solubility. nih.gov The integrity of the urea linkage is often essential; studies on other urea-containing compounds have shown that replacing it with a thiourea (B124793) or modifying the N-H groups via methylation can lead to a dramatic decrease in biological activity.
Systematic Chemical Modifications and Their Impact on Bioactivity
Systematic chemical modification is the practical application of SAR principles, where derivatives of a lead compound are synthesized and tested to map out the chemical space and optimize for desired biological activity.
The efficacy and affinity of a drug candidate are highly sensitive to the nature and position of its substituents. Affinity describes the strength of the binding between a drug and its receptor, while efficacy refers to the ability of the drug-receptor complex to produce a biological response. mdpi.com Both can be finely tuned by strategic chemical modifications.
Introducing electron-withdrawing or electron-donating groups to a molecule can alter its electronic properties, which in turn affects its ability to form hydrogen bonds and other electrostatic interactions. medchemexpress.com For example, adding electron-withdrawing groups to the substituents on the urea nitrogens can increase the acidity of the N-H protons, making them stronger hydrogen bond donors and potentially increasing affinity.
Steric factors also play a critical role. The size and shape of a substituent determine how well the molecule fits into its binding site. A bulky substituent may enhance binding if it can occupy a large hydrophobic pocket, but it could also cause steric clashes that prevent proper binding and reduce activity. The position of a substituent is equally important. In studies of other urea derivatives, it has been shown that placing a substituent at the meta or para position of an aromatic ring attached to the urea is often more tolerated than substitution at the ortho position, which can disrupt the planarity required for optimal binding.
The following table illustrates hypothetical SAR data for derivatives of a lead urea compound, demonstrating how different substituents can impact biological activity, measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Impact of Substituents on the Biological Activity of Hypothetical Urea Derivatives
| Compound | R1 Group | R2 Substituent | IC50 (nM) |
|---|---|---|---|
| Lead | Cyclopentyl | H | 150 |
| 1a | Cyclohexyl | H | 250 |
| 1b | Cyclobutyl | H | 400 |
| 2a | Cyclopentyl | 4-Fluoro | 75 |
| 2b | Cyclopentyl | 4-Methyl | 120 |
| 2c | Cyclopentyl | 4-Nitro | 300 |
This interactive table demonstrates that for this hypothetical series, the cyclopentyl group is optimal compared to other cycloalkyl groups (Compounds 1a, 1b). Furthermore, adding a small, electron-withdrawing fluorine atom at the para-position enhances potency (Compound 2a), while a larger, electron-withdrawing nitro group is detrimental to activity (Compound 2c).
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular backbones with similar biological activity to a known active compound. nih.gov This approach is particularly valuable for identifying new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. In the context of cyclopentane-based structures, scaffold hopping has led to the discovery of innovative molecular architectures.
A notable example of scaffold hopping originates from the investigation of 3-amino-1-alkyl-cyclopentane carboxamide antagonists of the CC chemokine receptor 2 (CCR2). In an effort to understand the active conformation of these compounds, conformationally constrained analogs were synthesized. This exploration unexpectedly led to the discovery of a novel and potent spirocyclic acetal (B89532) scaffold. avcr.cz This represents a significant leap from the initial cyclopentane (B165970) core to a more rigid and structurally distinct spirocyclic system, demonstrating the power of scaffold hopping in identifying new lead compounds. avcr.cz
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group with another that has similar physicochemical properties, with the goal of improving the compound's biological activity or metabolic stability. The urea moiety in this compound is a key pharmacophoric element, capable of forming multiple hydrogen bonds with its biological target. However, urea groups can sometimes be associated with poor pharmacokinetic properties. Therefore, exploring bioisosteric replacements for the urea functionality is a rational approach in lead optimization.
Common bioisosteres for the urea group include thiourea, guanidine (B92328), and various five-membered heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles. These groups can mimic the hydrogen bonding pattern of the urea moiety while potentially offering advantages in terms of metabolic stability, solubility, and tissue distribution. For instance, the replacement of a urea linker with a cyanoguanidine or oxadiazole moiety has been successfully employed in other drug discovery programs to overcome limitations of the parent urea-containing compounds. While specific data on bioisosteric replacements for this compound is not extensively available, the principles of bioisosterism suggest that such modifications would be a logical step in the optimization of this chemical series.
Table 1: Examples of Bioisosteric Replacements for the Urea Moiety
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Urea | Thiourea | Altered hydrogen bonding capacity, potential for different interactions with the target. |
| Urea | Guanidine | Can introduce a positive charge, potentially leading to new ionic interactions. |
| Urea | 1,2,4-Oxadiazole | Improved metabolic stability and pharmacokinetic properties. |
| Urea | 1,2,3-Triazole | Can serve as a stable mimic of the amide/urea bond, often synthesized via click chemistry. |
Conformational Analysis and its Relation to SAR
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For cyclic structures like the cyclopentane ring in this compound, conformational analysis provides valuable insights into the spatial arrangement of substituents, which in turn dictates the SAR.
The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main non-planar conformations: the "envelope" and the "half-chair". researchgate.net The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. The specific conformation adopted by a substituted cyclopentane derivative will depend on the nature and position of the substituents, as they seek to minimize steric strain.
In the case of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists, conformational studies were crucial in elucidating the optimal relative positions of the key pharmacophoric groups. avcr.cz By synthesizing conformationally constrained analogs, researchers were able to gain a better understanding of the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target. avcr.cz This knowledge is instrumental in designing more potent and selective analogs. For example, the discovery that short, branched alkyl groups such as isopropyl, isobutyl, or cyclopropyl (B3062369) at the C(1) position are optimal for CCR2 binding activity is a direct outcome of such SAR and conformational studies. nih.gov
The relationship between conformation and SAR is further highlighted by the successful design of the spirocyclic acetal antagonists mentioned earlier. The rigid spirocyclic scaffold locks the molecule into a specific conformation that is presumed to be favorable for binding to the CCR2 receptor, leading to high potency. avcr.cz
Table 2: Structure-Activity Relationship of C(1) Substituents in 3-Amino-1-alkyl-cyclopentane Carboxamide Analogs
| Compound | C(1) Substituent (R) | hCCR2 Binding IC50 (nM) |
| 1 | Isopropyl | 1.3 |
| 2 | Isobutyl | 2.5 |
| 3 | Cyclopropyl | 3.1 |
| 4 | Methyl | 130 |
| 5 | Ethyl | 25 |
| 6 | n-Propyl | 18 |
Data adapted from a study on 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists, which are structural analogs of this compound. nih.gov
Computational and Theoretical Studies of 3 Amino 1 Cyclopentylurea and Its Analogues
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com It is a fundamental component of computer-aided drug design, used to forecast how a small molecule ligand, such as 3-Amino-1-cyclopentylurea, might interact with a protein receptor. ijpsjournal.comsciepub.com The process involves sampling possible conformations of the ligand within the protein's binding site and assessing the stability of each pose using a scoring function. nih.gov
The primary goals of molecular docking are to predict the three-dimensional binding mode (the pose) and to estimate the binding affinity of the ligand-protein complex. ijpsjournal.comnih.gov The binding mode describes the specific orientation and conformation of the ligand within the active site, which is crucial for its biological activity. ijpsjournal.com Docking algorithms generate numerous possible poses and then rank them using a scoring function, which calculates a value intended to approximate the free energy of binding (ΔG). sciepub.com
The binding affinity indicates the strength of the interaction between the ligand and its target. A more negative binding free energy value typically corresponds to a more stable protein-ligand complex and, consequently, a higher binding affinity. sciepub.com While docking scores are effective for virtual screening and pose prediction, they are generally considered less reliable for predicting absolute binding energies with high accuracy due to the simplifications used in their scoring functions. mdpi.com
To illustrate the output of such a study, the table below presents hypothetical docking results for different poses of this compound with a target protein.
| Predicted Pose | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) | Key Interactions |
|---|---|---|---|
| 1 | -8.5 | 1.5 µM | Hydrogen Bond, Hydrophobic |
| 2 | -7.9 | 4.2 µM | Hydrogen Bond, Pi-Cation |
| 3 | -7.2 | 10.1 µM | Hydrophobic |
A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov Understanding these interactions is key to explaining the ligand's mechanism of action and provides a rational basis for lead optimization. ijpsjournal.com
Specialized software, such as the Protein-Ligand Interaction Profiler (PLIP), can be used to analyze the generated poses and categorize the non-covalent interactions. volkamerlab.org These interactions govern molecular recognition and the stability of the complex. The primary types of interactions identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the urea (B33335) and amino moieties) and acceptors (like the carbonyl oxygen).
Hydrophobic Interactions: Occur between nonpolar groups, such as the cyclopentyl ring of the ligand and nonpolar amino acid side chains (e.g., Leucine, Valine). volkamerlab.org
Salt Bridges: Electrostatic interactions between positively and negatively charged groups.
π-Stacking and π-Cation Interactions: Involve aromatic rings, which are not present in this compound itself but may be relevant for its analogues or the protein's binding site.
Water Bridges: Interactions mediated by a water molecule that connects the ligand and the protein. volkamerlab.org
The characteristics of the binding site, such as its volume, shape, and hydrophobicity, determine the types of ligands it can accommodate. molssi.org Analysis of these features reveals why certain ligands bind more strongly than others and guides the design of new molecules with improved complementarity. nih.gov
| Interaction Type | Potential Groups on this compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond (Donor) | -NH₂, -NH- | Asp, Glu, Ser, Thr, Carbonyl Backbone |
| Hydrogen Bond (Acceptor) | C=O | Lys, Arg, Ser, Asn, Gln, His |
| Hydrophobic | Cyclopentyl Ring | Ala, Val, Leu, Ile, Phe, Trp |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron density, from which various molecular properties can be derived. nih.gov
DFT is a widely used computational method for studying drug-like molecules due to its balance of accuracy and efficiency. It can be used to calculate a range of electronic properties for this compound that are critical for its chemical behavior and interactions.
Key properties calculated using DFT include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). This map helps identify sites for intermolecular interactions, particularly hydrogen bonding. nih.gov
Dipole Moment (DM) and Polarizability (POL): These properties relate to how the molecule interacts with electric fields and are linked to its solubility and ability to cross cell membranes. worktribe.com
Ionization Potential (IP) and Electron Affinity (EA): These values reflect the molecule's redox stability. worktribe.comresearchgate.net The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These are important for predicting metabolic stability. researchgate.net
The following table shows typical property ranges for known oral drugs, providing a benchmark for evaluating calculated values for new molecules.
| Property | Typical Range for Known Drugs | Significance |
|---|---|---|
| Dipole Moment (DM) | ≤ 10 D | Influences solubility and permeability. worktribe.com |
| Polarizability (POL) | ≤ 68 ų | Relates to the ability to form non-polar interactions. worktribe.com |
| Ionization Potential (IP) | 6.0–9.0 eV | Indicates susceptibility to oxidation. researchgate.net |
| Electron Affinity (EA) | -1.5–2.0 eV | Indicates susceptibility to reduction. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. researchgate.net
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgacs.org The Hirshfeld surface of a molecule is defined by partitioning the crystal's electron density into regions belonging to each molecule. crystalexplorer.net This surface provides a unique picture of the molecular environment and is invaluable for understanding crystal packing. acs.org
| Interaction Type | Hypothetical Percentage Contribution | Description |
|---|---|---|
| H···H | 50% | Represents van der Waals forces and general packing. |
| O···H/H···O | 25% | Primarily indicates hydrogen bonding. |
| N···H/H···N | 15% | Indicates hydrogen bonding involving nitrogen. |
| C···H/H···C | 10% | Represents weaker C-H···π or other weak interactions. |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between particles, MD can provide detailed insights into the conformational flexibility and stability of molecules like this compound and its analogues. These simulations help in understanding how the molecule behaves in a biological environment, how it changes its shape, and how stable different conformations are. nih.gov The rigidification of flexible areas is a common approach for creating thermostable variants with MD simulations. nih.gov
Ligand-Target System Dynamics
In the context of drug discovery, MD simulations are crucial for exploring the dynamics of a ligand-target system. By simulating the this compound molecule within the binding site of a specific protein target, researchers can observe the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. nih.gov
These simulations reveal key information about the interactions governing molecular recognition, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Understanding these dynamics at an atomic level is essential for rational drug design and for optimizing the affinity and specificity of a ligand for its target. The trajectory of the simulation can be analyzed to identify stable binding modes and to calculate binding free energies, which are critical parameters for predicting the potency of a compound.
| Conformational Clustering | Groups similar ligand conformations that occur during the simulation. | Reveals the most prevalent and stable binding poses of the ligand. |
Solvent Effects on Molecular Behavior
The surrounding solvent, typically water in biological systems, plays a critical role in the behavior of molecules. MD simulations explicitly model solvent molecules to provide a realistic representation of the cellular environment. The solvent influences the conformational preferences of this compound by forming hydrogen bonds and through hydrophobic effects. researchgate.net
The interactions with water molecules can stabilize or destabilize certain conformations of the ligand, affecting its flexibility and how it presents itself to a potential binding partner. By analyzing the radial distribution function of water around the ligand, researchers can understand the structure of the solvation shell and its impact on the molecule's properties. This is crucial for accurately predicting binding affinities, as the displacement of water molecules from the binding site upon ligand binding is a significant thermodynamic contributor.
In Silico ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. drugpatentwatch.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. drugpatentwatch.comnih.gov
Absorption, Distribution, Metabolism, and Excretion Prediction
Computational models can predict various ADMET properties for this compound based on its chemical structure. These models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-property relationship (QSPR) algorithms.
Absorption: Predictions often focus on properties like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential. frontiersin.org
Distribution: Key parameters include plasma protein binding, blood-brain barrier penetration, and the volume of distribution.
Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. frontiersin.org
Excretion: Properties such as renal clearance can be estimated.
Table 2: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability (logPapp) | Moderate to High | Suggests efficient absorption across the intestinal wall. |
| P-glycoprotein Substrate | No | Lower likelihood of being actively pumped out of cells, which is favorable. |
| CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Reduced risk of drug-drug interactions with a wide range of common medications. |
| Blood-Brain Barrier (BBB) Penetration | Low | May be preferable for drugs intended for peripheral targets to minimize central nervous system side effects. |
| Water Solubility (logS) | High | Good solubility is favorable for formulation and absorption. |
Toxicity Assessment through Computational Approaches
Computational toxicology utilizes in silico models to predict the potential toxicity of chemical compounds, offering a rapid and cost-effective alternative to traditional animal testing. nih.govnih.gov These methods can assess a wide range of toxicity endpoints, from genetic toxicity to organ-specific effects. researchgate.netresearchgate.net By leveraging large databases of toxicological data, these models can identify structural alerts or fragments within a molecule that are associated with specific types of toxicity.
For this compound, various computational platforms can be used to predict its potential for adverse effects. These predictions are crucial for prioritizing compounds and guiding further experimental safety testing.
Table 3: Computationally Predicted Toxicity Endpoints for this compound
| Toxicity Endpoint | Predicted Result | Description of Endpoint |
|---|---|---|
| AMES Mutagenicity | Non-mutagenic | Predicts the potential of the compound to cause mutations in the DNA of bacteria, an indicator of carcinogenic potential. |
| Carcinogenicity | Non-carcinogen | Assesses the likelihood that the compound could cause cancer. |
| hERG Inhibition | Low Risk | Predicts the potential to block the hERG potassium channel, which can lead to cardiac arrhythmias. |
| Hepatotoxicity | Low Risk | Assesses the potential for the compound to cause liver damage. |
| Skin Sensitization | Low Risk | Predicts the likelihood of the compound causing an allergic reaction upon skin contact. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a cornerstone of computer-assisted drug design, used to identify novel, structurally diverse compounds with the potential to bind to a specific biological target. univie.ac.atnih.gov A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.gov
For this compound, a pharmacophore model can be generated based on its key chemical features. The cyclopentyl group provides a hydrophobic core, while the urea and amino groups offer multiple hydrogen bond donor and acceptor sites. This model serves as a 3D query for virtual screening of large chemical databases. The screening process rapidly filters millions of compounds, identifying those that match the pharmacophoric features and thus have a higher probability of being active at the same target. nih.govnih.govtandfonline.com This approach is highly effective for scaffold hopping, which is the discovery of new molecular frameworks that retain the desired biological activity. nih.gov
Table 4: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Description | Potential Role in Ligand Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | The amino (-NH2) and urea (-NH-) groups can donate protons to form hydrogen bonds. | Crucial for anchoring the ligand to specific amino acid residues (e.g., Asp, Glu, Ser) in a protein's active site. |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (=O) in the urea group can accept a proton to form a hydrogen bond. | Essential for interacting with hydrogen bond-donating residues (e.g., Arg, Lys, His) in the target. |
| Hydrophobic (HY) | The cyclopentyl ring is a nonpolar, hydrophobic moiety. | Can fit into a hydrophobic pocket in the target protein, contributing to binding affinity through van der Waals interactions. |
Future Research Directions and Challenges for 3 Amino 1 Cyclopentylurea
Development of Next-Generation Synthetic Methodologies
The advancement of 3-Amino-1-cyclopentylurea as a potential therapeutic agent is contingent on the development of efficient, scalable, and safe synthetic methodologies. Traditional syntheses of urea-containing compounds often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should focus on greener and more innovative approaches.
Key areas for development include:
Catalytic Carbonylations: Exploring transition-metal-catalyzed methods using safer carbonyl sources, such as carbon monoxide precursors or carbon dioxide, to form the urea (B33335) linkage.
Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and facilitate scalability. bohrium.com This technology is particularly advantageous when dealing with potentially hazardous intermediates. bohrium.com
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the cyclopentyl ring and the amino-substituent is crucial, as stereoisomers can have vastly different biological activities and off-target effects.
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and lead to cleaner chemical transformations, offering an alternative to conventional heating methods. bohrium.com
Innovations in these areas will not only streamline the production of this compound but also enable the rapid generation of diverse analogue libraries for structure-activity relationship studies.
Advanced SAR Elucidation and Predictive Modeling for Enhanced Efficacy and Selectivity
A critical future direction is the comprehensive elucidation of the Structure-Activity Relationship (SAR) for this compound. The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. nih.govfrontiersin.org Systematic modification of the cyclopentyl group, the amino substituent, and the urea linkage itself will be necessary to map the pharmacophore and optimize potency and selectivity. nih.gov
This endeavor can be significantly accelerated by integrating advanced predictive modeling:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical correlations between the chemical structure of analogues and their biological activity, guiding the design of more potent compounds. zamann-pharma.com
Molecular Docking: Once a biological target is identified, computational docking simulations can predict how different derivatives bind within the target's active site, helping to rationalize SAR data and prioritize the synthesis of promising molecules. zamann-pharma.comresearchgate.net
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing data from other urea-based inhibitors to predict the efficacy, toxicity, and potential off-target effects of novel this compound derivatives. nih.govnih.govbiorxiv.org These models can analyze vast datasets to identify subtle patterns that may not be apparent through traditional analysis. zamann-pharma.comnih.gov
The table below summarizes various predictive modeling techniques and their applications in the context of drug discovery for a compound like this compound.
| Modeling Technique | Application in Drug Discovery | Potential Benefit for this compound |
| QSAR | Correlates chemical structure with biological activity. | Predicts the potency of new analogues before synthesis. |
| Molecular Docking | Simulates the binding of a ligand to a biological target. | Prioritizes compounds based on predicted binding affinity and mode. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Guides the design of novel scaffolds with similar activity. |
| Machine Learning | Predicts properties like efficacy, toxicity, and ADME. | Reduces failure rates by flagging potentially problematic compounds early. |
| PBPK Modeling | Simulates drug distribution and metabolism in the body. | Helps in optimizing dosage and understanding pharmacokinetic profiles. |
Exploration of Novel Biological Targets and Therapeutic Applications
The urea scaffold is present in a wide array of approved drugs with diverse mechanisms of action, highlighting its versatility. nih.govnih.gov A crucial area of future research is to screen this compound against a broad panel of biological targets to uncover its therapeutic potential. Urea-based compounds have shown activity as kinase inhibitors, enzyme inhibitors, and receptor antagonists. frontiersin.orgnih.gov
Potential therapeutic areas and targets for investigation include:
Oncology: Many kinase inhibitors, such as Sorafenib, are diaryl ureas that target signaling pathways involved in tumor growth and angiogenesis. nih.govfrontiersin.orgnih.gov
Infectious Diseases: Urea derivatives have been investigated as antibacterial, antifungal, antiviral (e.g., anti-HIV), and antiparasitic agents. researchgate.netresearchgate.net
Inflammatory Diseases: Certain urea compounds are potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is a target for treating inflammation and hypertension. nih.govresearchgate.net
Neurological Disorders: The CXCR2 receptor, a target for neuroinflammatory diseases, has been successfully targeted by urea-based antagonists. researchgate.net
High-throughput screening (HTS) and phenotypic screening campaigns will be instrumental in identifying the primary biological targets and potential therapeutic indications for this compound.
Integration of Omics Data for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, future research must integrate multi-omics data. This approach provides a holistic view of the molecular changes induced by the compound within a biological system, moving beyond a single target to understand its impact on entire pathways and networks. nygen.ionashbio.comnih.gov
Key omics technologies and their applications include:
Genomics and Transcriptomics: To identify changes in gene expression profiles upon treatment, revealing pathways that are modulated by the compound. pharmalex.com
Proteomics: To study alterations in protein levels and post-translational modifications, which can help in identifying the direct targets and downstream effectors of the compound. nashbio.compharmalex.com
Metabolomics: To analyze changes in metabolic profiles, providing insights into the compound's effects on cellular metabolism and identifying potential biomarkers of drug response. nashbio.com
Integrating these datasets can help elucidate the mechanism of action, identify potential off-target effects, discover biomarkers for patient stratification, and reveal mechanisms of resistance. nygen.ionih.gov This systems-level perspective is crucial for advancing the compound through the drug development pipeline. nashbio.com
Translational Research and Pathways to Clinical Investigation
The pathway from a promising lead compound to a clinical candidate is a complex, multi-stage process. dndi.orglongdom.org For this compound, establishing a clear translational research strategy is a critical future direction. This involves bridging the gap between basic laboratory discoveries and human clinical trials. nih.govnih.gov
The key stages in the translational pathway include:
Lead Optimization: Modifying the initial hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.gov
Preclinical Development: Conducting in vitro and in vivo studies to establish proof-of-concept in disease models, assess the pharmacokinetic profile, and perform initial safety and toxicology evaluations. dndi.orgwindows.net
Biomarker Development: Identifying measurable biological indicators (biomarkers) that can be used to monitor the drug's effect and predict patient response in clinical settings. dndi.org
IND-Enabling Studies: Performing formal toxicology and safety pharmacology studies required by regulatory agencies to file an Investigational New Drug (IND) application.
Phase I Clinical Trials: The first-in-human studies designed to evaluate the safety, tolerability, and pharmacokinetic profile of the drug in healthy volunteers or a small patient cohort. nih.gov
A robust translational plan requires collaboration among chemists, biologists, pharmacologists, and clinicians to navigate the scientific and regulatory hurdles effectively. nih.gov
Addressing Challenges in Target Selectivity, Off-Target Effects, and Resistance Mechanisms
A major challenge for small molecule inhibitors, including urea-based compounds, is achieving high target selectivity. nih.gov Many inhibitors, particularly in the kinase family, bind to structurally similar proteins, leading to off-target effects and potential toxicity. Future research on this compound must proactively address these challenges.
Strategies to overcome these hurdles include:
Selectivity Profiling: Screening the compound against large panels of related and unrelated targets (e.g., kinome scans) to identify potential off-target interactions early in development.
Structure-Based Design: Using high-resolution crystal structures of the target and off-targets to rationally design modifications that enhance binding to the intended target while reducing affinity for others. plos.org
Investigating Resistance Mechanisms: For indications like cancer, it is crucial to anticipate and study potential mechanisms of drug resistance. nih.gov This can involve generating resistant cell lines in vitro and identifying the mutations or pathway alterations that confer resistance, which can guide the development of next-generation inhibitors or combination therapies. nih.gov
Promiscuous binding can sometimes be beneficial (polypharmacology), but it must be carefully characterized and understood to ensure a favorable therapeutic window. plos.org
Innovation in Drug Design and Optimization Strategies
Continuous innovation in drug design will be essential for optimizing this compound. Beyond traditional SAR, several modern strategies can be employed to enhance its therapeutic profile. The urea moiety itself is a versatile scaffold that can be incorporated into various advanced drug design approaches. nih.govfrontiersin.org
Future design and optimization strategies could involve:
Hybridization and Fragment-Based Design: Combining the urea scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.comorientjchem.org Alternatively, using fragment-based screening to identify small molecular fragments that bind to the target and then growing or linking them to build a potent inhibitor.
Bioisosteric Replacement: Replacing the urea moiety or other parts of the molecule with bioisosteres (groups with similar physical or chemical properties) to improve pharmacokinetic properties, reduce metabolic liabilities, or modulate target binding. bohrium.comnih.gov For example, squaramides and α-fluoroenamides have been investigated as urea bioisosteres. nih.gov
Targeted Protein Degradation: Designing Proteolysis-Targeting Chimeras (PROTACs) that incorporate a this compound-derived ligand to bind to the target protein and a second ligand to recruit an E3 ubiquitin ligase. This induces the degradation of the target protein rather than just inhibiting it, offering a novel therapeutic modality that can overcome resistance. nih.gov
These innovative approaches provide powerful tools to refine the structure of this compound, transforming it from a starting chemical entity into a highly optimized clinical candidate. mdpi.com
Q & A
Q. What innovative approaches address the low aqueous solubility of this compound in drug delivery studies?
- Methodological Guidance :
- Formulation engineering : Test co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability.
- Crystallography : Analyze polymorphic forms via X-ray diffraction to identify hydrates or co-crystals with improved solubility.
- In silico screening : Predict solubility parameters using tools like COSMO-RS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
